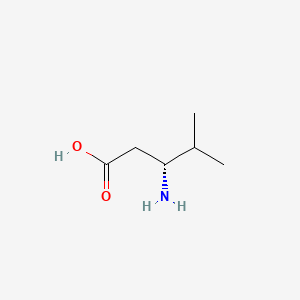

(r)-3-Amino-4-methylpentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375828 | |

| Record name | (R)-beta-Homovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75992-50-6 | |

| Record name | (R)-beta-Homovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75992-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(r)-3-Amino-4-methylpentanoic acid basic properties

Handling: Use only in a well-ventilated area, preferably within a fume hood. [3]Avoid generating dust. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3]Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability as a powder, storage at -20°C is recommended. [1]

References

- Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. Source

- Organic Synthesis. Pregabalin. Source

- Wikipedia. Leucine. Source

- Quick Company. An Efficient Process For Synthesis Of Pregabalin. Source

- Google Patents. (2011).

- Selleck Chemicals. 3-Amino-4-methylpentanoic acid. Source

- Quick Company. "A Process For Synthesis Of S (+) Pregabalin". Source

- MedChemExpress. (2025).

- MedChemExpress. 3-Amino-4-methylpentanoic acid | Metabolite. Source

- Wikipedia. β-Leucine. Source

- Google Patents. (2022).

- Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Source

- BOC Sciences. Leucine: Definition, Structure, Benefits, Sources and Uses. Source

- Selleck China. 3-Amino-4-methylpentanoic acid产品说明书. Source

- Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. Source

- Google Patents. (2011).

- CPHI Online. This compound. Source

- Manus Aktteva Biopharma LLP.

- Neulife. Unlock Your Potential with Beta Leucine Power Boost!. Source

- Arkat USA. (2009). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc, 2009(11), 129-140. Source

- CPHI Online. (R)-N-Fmoc-3-Amino-4-methylpentanoic Acid. Source

- Sigma-Aldrich. (R)-3-amino-4-methyl-pentanoic acid. Source

- Sigma-Aldrich. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR. Source

- Sigma-Aldrich. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR (Product Page). Source

- PubChem. (3R)-beta-Leucine. Source

- PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. Source

- Gusev, I., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.

- MDPI. (2024).

- MDPI. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Source

- MedChemExpress. 3-Amino-4-methylpentanoic acid (Standard). Source

- The Journal of Organic Chemistry. (1983). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate.

- PubChem. 3-Amino-4-methylhexanoic acid. Source

Sources

- 1. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 6. CN114478422B - Intermediate of pregabalin and preparation method thereof - Google Patents [patents.google.com]

- 7. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

(r)-3-Amino-4-methylpentanoic acid molecular weight

An In-depth Technical Guide to (R)-3-Amino-4-methylpentanoic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, and application, ensuring a foundation of scientific integrity and practical utility.

Introduction: The Significance of a Chiral β-Amino Acid

This compound, also known as (3R)-β-Leucine, is a chiral, non-proteinogenic β-amino acid.[1] Unlike its α-amino acid counterparts that form the primary backbone of natural proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts significant and advantageous properties, making it a highly valuable building block in medicinal chemistry.

The incorporation of β-amino acids like (3R)-β-Leucine into peptide-based therapeutics can induce stable secondary structures (e.g., helices, sheets) and, critically, confer resistance to enzymatic degradation by proteases. This enhanced stability leads to improved pharmacokinetic profiles, a crucial attribute for successful drug candidates. This guide will explore the essential physicochemical properties, stereoselective synthesis, analytical validation, and safe handling of this important molecule.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is the bedrock of its effective application. The key identifiers and physical data for this compound are summarized below. This data is essential for everything from reaction stoichiometry calculations to analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | (3R)-3-amino-4-methylpentanoic acid | [1] |

| Common Synonyms | (3R)-beta-Leucine, L-beta-Leucine | [1] |

| CAS Number | 75992-50-6 | [1] |

| Appearance | White to off-white solid | [2] |

| Canonical SMILES | CC(C)CC(O)=O | |

| InChIKey | GLUJNGJDHCTUJY-RXMQYKEDSA-N | [1] |

Note: Physical properties such as melting point can vary. The racemic mixture (DL-3-Amino-4-methylpentanoic acid) has a reported melting point of 206-209°C.[3] The enantiomerically pure form may exhibit different values.

Synthesis Strategy: The Imperative of Stereocontrol

The biological activity of chiral molecules is inextricably linked to their stereochemistry. Therefore, the synthesis of this compound necessitates a high degree of stereocontrol to avoid contamination with the (S)-enantiomer, which could have different or even undesirable biological effects.

While various methods exist for amino acid synthesis, a common and effective strategy for producing chiral β-amino acids involves the asymmetric reduction of a β-keto ester or a related prochiral precursor. This approach leverages chiral catalysts or auxiliaries to selectively generate the desired (R) configuration at the C3 position.

Below is a conceptual workflow for a modern enantioselective synthesis.

Caption: Conceptual workflow for enantioselective synthesis.

Causality in Synthesis: The choice of an asymmetric method (Step 4) over classical approaches like the Hell-Volhard-Zelinskii reaction followed by ammonolysis is deliberate.[4] While the latter is fundamentally sound, it produces a racemic mixture that requires a subsequent, often difficult and costly, chiral resolution step. An enantioselective synthesis is more efficient as it builds the desired chirality directly into the molecular framework, a core principle of modern pharmaceutical manufacturing.

Analytical Characterization: A Self-Validating Protocol

Trustworthiness in research and development demands rigorous analytical validation. For a chiral compound, identity, purity, and enantiomeric excess are the critical quality attributes. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose.

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol describes a self-validating system for quantifying the enantiomeric excess (e.e.) of this compound. The causality is built-in: the use of a well-characterized racemic standard allows for unambiguous peak identification and system suitability verification.

1. Objective: To separate and quantify the (R) and (S) enantiomers of 3-Amino-4-methylpentanoic acid.

2. Materials & Equipment:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA/IB/IC)

-

This compound test sample

-

(DL)-3-Amino-4-methylpentanoic acid racemic standard

-

HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

-

Acidic modifier (e.g., Trifluoroacetic Acid - TFA)

3. Chromatographic Conditions (Example):

-

Column: Chiralpak IA

-

Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Expertise Note: Mobile phase composition is the most critical parameter. The ratio of the polar alcohol to the non-polar alkane must be optimized to achieve baseline separation (Resolution > 1.5). TFA is added to protonate the amino and carboxyl groups, ensuring sharp, symmetrical peak shapes.

-

4. Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the test sample in the mobile phase to a concentration of ~1 mg/mL.

-

Prepare a separate solution of the racemic standard at the same concentration.

-

-

System Suitability:

-

Inject the racemic standard solution.

-

Confirm the elution of two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers.

-

The peak areas should be approximately equal (e.g., 45-55% for each). This validates that the column and conditions are capable of separating the enantiomers.

-

-

Sample Analysis:

-

Inject the test sample solution.

-

Identify the major peak corresponding to the (R)-enantiomer based on the retention time established with the racemic standard.

-

Identify and integrate the area of the minor peak, corresponding to the (S)-enantiomer impurity.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Sources

An In-Depth Technical Guide to (3R)-3-Amino-4-methylpentanoic Acid: Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary: This guide provides a comprehensive technical overview of (3R)-3-amino-4-methylpentanoic acid, a chiral non-proteinogenic β-amino acid of significant interest to the pharmaceutical industry. We delve into its precise nomenclature, stereochemical importance, and physicochemical properties. Central to this document are detailed, field-proven methodologies for its enantioselective synthesis and rigorous analytical characterization. Furthermore, we explore its critical role as a sophisticated building block in the development of modern therapeutics, particularly as an advanced intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their research and development pipelines.

Introduction: A Profile of a Key Chiral Building Block

(3R)-3-Amino-4-methylpentanoic acid, also known as (3R)-β-Leucine, is a non-naturally occurring β-amino acid. Unlike its α-amino acid counterparts, which are the fundamental constituents of proteins, β-amino acids possess an amino group attached to the beta carbon (C3) relative to the carboxyl group. This structural distinction imparts unique conformational properties, making them valuable components in the design of peptidomimetics, foldamers, and pharmacologically active small molecules that exhibit enhanced stability against enzymatic degradation.

The significance of this compound lies in its defined stereochemistry. The (R)-configuration at the C3 chiral center is a crucial design element in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). In a biological system, enantiomers of a chiral drug can have widely different pharmacological, metabolic, and toxicological profiles. Therefore, access to enantiopure building blocks like (3R)-3-amino-4-methylpentanoic acid is a non-negotiable prerequisite for the development of safe and effective medicines. Its structural similarity to endogenous molecules and its utility as a precursor to potent enzyme inhibitors underscore its importance in modern medicinal chemistry.

Nomenclature, Structure, and Identifiers

To ensure clarity and precision in scientific communication, it is essential to define the compound's identity using standardized nomenclature and identifiers.

-

IUPAC Name: (3R)-3-amino-4-methylpentanoic acid[1]

-

Common Synonyms: (3R)-beta-Leucine, L-beta-Leucine, (3R)-3-Amino-4-methylvaleric acid[1]

-

CAS Number: 75992-50-6[2]

-

Molecular Formula: C₆H₁₃NO₂[1]

-

SMILES: CC(C)N[1]

The "(3R)" designation is determined by the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon at the C3 position are ranked, and their spatial arrangement defines the absolute configuration as "R" (rectus). This stereochemical purity is the cornerstone of its utility in asymmetric synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in synthesis and formulation.

Table 1: Physicochemical Properties of (3R)-3-Amino-4-methylpentanoic Acid

| Property | Value | Source |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Class | 11 (Combustible Solids) | [3] |

| InChI Key | GLUJNGJDHCTUJY-RXMQYKEDSA-N | [1][3] |

Expected Spectroscopic Data

Analytical characterization is critical for confirming the identity and purity of the synthesized material. Below are the expected data from standard spectroscopic techniques.

Table 2: Expected Analytical Data for (3R)-3-Amino-4-methylpentanoic Acid

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl methyl protons (doublet), the isopropyl methine proton (multiplet), the protons on the C2 methylene group (diastereotopic, appearing as complex multiplets), the proton on the C3 chiral center (multiplet), and the amine protons. The carboxylic acid proton may be broad or exchangeable. |

| ¹³C NMR | Resonances for the two non-equivalent isopropyl methyl carbons, the isopropyl methine carbon, the C2 methylene carbon, the C3 chiral carbon bearing the amino group, and the C1 carboxyl carbon (typically >170 ppm). |

| Mass Spec. (ESI+) | Expected [M+H]⁺ ion at m/z 132.10. |

| MS/MS Fragmentation | Key fragmentation pathways for the protonated molecule would include the neutral loss of water (-18 Da) and the loss of the carboxylic acid group as COOH (-45 Da) or CO + H₂O (-46 Da).[4][5] Alpha-cleavage next to the isopropyl group is also a probable fragmentation route. |

Enantioselective Synthesis Strategy

Achieving high enantiomeric purity is the primary challenge in synthesizing this molecule. While various methods exist for asymmetric synthesis of amino acids, one robust and well-documented approach involves the use of a chiral auxiliary derived from a readily available natural product, such as an amino acid. The following protocol is a conceptualized workflow based on established principles of asymmetric synthesis, such as the Evans asymmetric alkylation methodology, adapted for β-amino acids.

Conceptual Synthesis Protocol

This multi-step synthesis is designed to control the stereochemistry at the C3 position, yielding the desired (R)-enantiomer.

Step 1: Preparation of Chiral N-Acyl Oxazolidinone

-

React a commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with 3-bromopropionyl chloride under basic conditions (e.g., n-BuLi) in an aprotic solvent like THF at -78 °C.

-

The causality here is the formation of a chiral imide. The oxazolidinone auxiliary acts as a chiral director, shielding one face of the enolate that will be formed in the subsequent step, thereby dictating the stereochemical outcome of the alkylation.

Step 2: Asymmetric Alkylation

-

Treat the N-acyl oxazolidinone with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form a stereodefined sodium enolate.

-

Introduce isopropyl iodide (2-iodopropane) as the alkylating agent. The bulky auxiliary sterically hinders the approach of the electrophile from one side, forcing the isopropyl group to add from the opposite face. This step establishes the chiral center.

-

The reaction is quenched and the product is purified via column chromatography.

Step 3: Hydrolysis and Auxiliary Removal

-

Cleave the alkylated N-acyl oxazolidinone using lithium hydroxide and hydrogen peroxide in a THF/water mixture. This step hydrolyzes the amide bond, liberating the carboxylic acid and recovering the chiral auxiliary, which can be recycled.

-

This process yields an intermediate, (R)-3-(bromomethyl)-4-methylpentanoic acid.

Step 4: Amination with Stereochemical Inversion

-

Convert the bromide to an azide using sodium azide (NaN₃) in a polar aprotic solvent like DMF. This is an Sₙ2 reaction that proceeds with inversion of configuration if the starting material were chiral at that center; however, in this conceptual pathway, the key chiral center is already set. The goal here is to introduce the nitrogen precursor.

-

Reduce the resulting azide to the primary amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or treatment with triphenylphosphine (Staudinger reaction) followed by hydrolysis. This final step yields (3R)-3-amino-4-methylpentanoic acid.

Diagram: Conceptual Enantioselective Synthesis Workflow

Caption: Workflow for enantioselective synthesis.

Analytical Characterization Workflow

A self-validating protocol for quality control is essential to ensure the final product meets the required specifications for use in drug development.

Protocol 1: Full Characterization of a Synthesis Batch

-

Structural Confirmation (NMR):

-

Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O with a pH adjustment, or MeOD).

-

Acquire ¹H and ¹³C NMR spectra.

-

Trustworthiness Check: The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of (3R)-3-amino-4-methylpentanoic acid and match reference data if available.

-

-

Molecular Weight Verification (MS):

-

Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent like methanol/water.

-

Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

-

Trustworthiness Check: The measured mass of the [M+H]⁺ ion must be within 5 ppm of the calculated exact mass (132.1019 for C₆H₁₄NO₂⁺).

-

-

Purity and Enantiomeric Excess (HPLC):

-

Develop a chiral HPLC method. This typically involves using a chiral stationary phase (e.g., a cyclodextrin- or protein-based column).

-

Prepare a standard solution of the racemic compound (if available) to establish the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample and integrate the peak areas for both enantiomers.

-

Trustworthiness Check: The purity should typically be >98%. The enantiomeric excess (e.e.) is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. For pharmaceutical applications, an e.e. of >99% is often required.

-

Diagram: Analytical Quality Control Workflow

Caption: Quality control validation process.

Applications in Pharmaceutical Development

The primary value of (3R)-3-amino-4-methylpentanoic acid is as a chiral intermediate for APIs that require its specific stereochemical architecture. A prominent example is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Intermediate for DPP-4 Inhibitors

DPP-4 is an enzyme involved in glucose metabolism. Its inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. Many DPP-4 inhibitors, used in the treatment of type 2 diabetes, are β-amino acid derivatives.

Patents have described the preparation of advanced intermediates for DPP-4 inhibitors where a protected form of a β-amino acid is a core component.[6] For instance, a protected (R)-3-amino-4-(substituted-phenyl)butanoic acid derivative is condensed with another molecular fragment to build the final API. The isopropyl group and the (R)-stereochemistry of (3R)-3-amino-4-methylpentanoic acid are representative of the precise structural features often required for potent and selective binding to the enzyme's active site.

Diagram: Role as a Pharmaceutical Intermediate

Caption: From chiral building block to API.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. According to the Globally Harmonized System (GHS), (3R)-3-amino-4-methylpentanoic acid presents the following hazards:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage for long-term stability is at -20°C in powder form.[2]

Conclusion

(3R)-3-Amino-4-methylpentanoic acid is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined three-dimensional structure, which is essential for creating selective and potent pharmaceutical agents. A mastery of its enantioselective synthesis and a rigorous adherence to analytical validation protocols are fundamental to unlocking its potential. As the demand for stereochemically complex drugs continues to grow, the importance of high-quality chiral building blocks like (3R)-β-Leucine will only increase, making it a key asset in the ongoing quest for novel and improved therapeutics.

References

- PubChem. (3R)-beta-Leucine | C6H13NO2 | CID 2761558. [Link]

- PubMed Central. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid.... [Link]

- PubMed. Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes.... [Link]

- ACS Publications. (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate.

- ChemRxiv. Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. [Link]

- PubMed Central. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry.... [Link]

- Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

- Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

- ScienceDirect. CHAPTER 13 - Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

- ACS Publications. Concise Asymmetric Synthesis of β-Hydroxy α-Amino Acids Using the Sulfinimine-Mediated Asymmetric Strecker Synthesis.... [Link]

- ResearchGate. Asymmetric Synthesis of Carbon-11 Labelled α-Amino Acids for PET. [Link]

- Chemistry LibreTexts.

- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0000317). [Link]

- Georgia Southern University Digital Commons.

- OSTI.GOV. The Mass Spectra of the a-,Amino Acids. [Link]

- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

- Doc Brown's Chemistry.

- ResearchGate. Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase | Request PDF. [Link]

- PubMed Central. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Nomenclature and Synthetic Significance of (R)-3-Amino-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (R)-3-Amino-4-methylpentanoic acid, a chiral building block of significant interest in medicinal chemistry. We will delve into its comprehensive nomenclature, chemical properties, and its critical role as a precursor in the synthesis of important pharmaceutical agents. The guide also features a detailed, exemplary synthetic protocol, offering insights into the practical considerations and rationale behind its preparation.

Introduction: The Versatile Chiral Building Block

This compound is a non-proteinogenic β-amino acid. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and the proteinogenic amino acid L-leucine makes it a valuable scaffold in drug discovery.[1][2] As a chiral molecule, the specific stereochemistry—the (R)-configuration at the 3-position—is often crucial for its biological activity and its utility as an intermediate in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). One of the most notable applications of this compound is in the synthesis of Pregabalin, a widely used medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[2] Understanding the various synonyms and identifiers for this compound is fundamental for researchers navigating the scientific literature and chemical supply catalogs.

Chapter 1: Unraveling the Nomenclature: Synonyms and Identifiers

The unambiguous identification of a chemical compound is paramount in scientific research. This compound is known by several names, which can be broadly categorized into systematic, common, and commercial identifiers.

Systematic and Common Names

The nomenclature of this compound can be understood from different perspectives:

-

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry is (3R)-3-amino-4-methylpentanoic acid .[1] This name precisely describes the molecular structure, including the stereochemistry at the chiral center.

-

Common Synonyms: In literature and commercial listings, several other names are frequently used. These include:

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 75992-50-6 | [1] |

| PubChem CID | 2761558 | [1] |

| ChEBI ID | CHEBI:15604 | [1] |

| InChI | InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | [1] |

| InChIKey | GLUJNGJDHCTUJY-RXMQYKEDSA-N | [1] |

| SMILES | CC(C)N | [1] |

Chapter 2: Role in Asymmetric Synthesis and Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key chiral intermediate. The synthesis of single-enantiomer drugs is a critical aspect of modern drug development to maximize therapeutic efficacy and minimize potential side effects associated with the unwanted enantiomer.

Precursor to Pregabalin

This compound is a direct precursor to the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, commonly known as Pregabalin (marketed under the brand name Lyrica, among others).[2] Pregabalin is a GABA analogue that exhibits anticonvulsant, analgesic, and anxiolytic properties.[2] The therapeutic activity of Pregabalin resides almost exclusively in the (S)-enantiomer. Consequently, stereoselective synthesis is essential, and this compound provides a strategic starting point for achieving the desired stereochemistry in the final product.

The following diagram illustrates a conceptual workflow for the synthesis of Pregabalin from a derivative of this compound.

Caption: Conceptual synthetic pathway from an this compound derivative to (S)-Pregabalin.

Chapter 3: Exemplary Synthetic Protocol

The following is a representative, multi-step protocol for the asymmetric synthesis of this compound. This protocol is designed to be self-validating through in-process checks and final product characterization.

Asymmetric Synthesis via Chiral Auxiliary

This method employs a chiral auxiliary to control the stereochemistry of the reaction.

Step 1: Acylation of Chiral Auxiliary

-

Rationale: To introduce a chiral handle that will direct the stereochemical outcome of a subsequent conjugate addition reaction.

-

Procedure:

-

Dissolve the chiral auxiliary (e.g., (R)-4-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base (e.g., n-butyllithium) to deprotonate the auxiliary.

-

Add 3-methylbut-2-enoyl chloride dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acyloxazolidinone by flash column chromatography.

-

Step 2: Stereoselective Conjugate Addition

-

Rationale: To introduce the amino group stereoselectively at the β-position.

-

Procedure:

-

Dissolve the purified N-acyloxazolidinone in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a Lewis acid (e.g., titanium tetrachloride) to activate the substrate.

-

Introduce a nucleophilic nitrogen source (e.g., bis(trimethylsilyl)acetamide).

-

Stir the reaction at low temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and concentrate in vacuo.

-

Step 3: Hydrolysis and Removal of Chiral Auxiliary

-

Rationale: To cleave the desired β-amino acid from the chiral auxiliary.

-

Procedure:

-

Dissolve the product from the previous step in a mixture of THF and water.

-

Add lithium hydroxide to hydrolyze the amide bond.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by thin-layer chromatography).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~6.

-

The chiral auxiliary can be recovered by extraction.

-

The aqueous layer containing the desired this compound can be purified by ion-exchange chromatography.

-

Quality Control and Characterization

-

In-process Controls: Monitor the progress of each reaction step by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Final Product Characterization:

-

NMR Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR.

-

Mass Spectrometry: Determine the molecular weight of the product.

-

Chiral HPLC: Determine the enantiomeric excess (e.e.) of the final product to ensure high stereochemical purity.

-

Melting Point: Compare the melting point with literature values.

-

Conclusion

This compound is a compound of considerable importance in the field of medicinal chemistry. Its value as a chiral building block, particularly in the synthesis of pharmaceuticals like Pregabalin, underscores the need for a thorough understanding of its nomenclature and synthetic methodologies. This guide has provided a comprehensive overview of its synonyms, chemical properties, and a detailed look into its application in asymmetric synthesis, equipping researchers with the foundational knowledge required for its effective use in drug discovery and development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6994743, Npc168081.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761558, (3R)-beta-Leucine.

- Wikipedia (2024). Pregabalin.

- Wikipedia (2024). γ-Hydroxybutyric acid.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53487343, (R)-methyl 3-amino-4-methylpentanoate hydrochloride.

- Chemsrc (n.d.). 2-Amino-4-methylpentanoic acid.

- Chemistry LibreTexts (2024). 26.4: Synthesis of Amino Acids.

- The Journal of Organic Chemistry (1983). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose.

- Human Metabolome Database (2021). Showing metabocard for 3-Amino-4-methylpentanoic acid (HMDB0245808).

- Organic Syntheses (n.d.). 3-methylpentanoic acid.

- Google Patents (2008). WO2008004044A1 - Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates.

- PCOVERY (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Natural Occurrence of (R)-beta-Leucine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the ever-evolving landscape of drug discovery and peptide engineering, the exploration of non-proteinogenic amino acids has opened new avenues for the development of novel therapeutics with enhanced stability and bioactivity. Among these, beta-amino acids, and specifically (R)-beta-Leucine, have garnered significant interest. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural occurrence of (R)-beta-Leucine. As a Senior Application Scientist, the aim is to present not just a compilation of facts, but a synthesized narrative grounded in scientific integrity, offering insights into the causality behind experimental choices and providing a self-validating system of protocols.

Introduction to (R)-beta-Leucine: A Molecule of Growing Significance

Beta-amino acids are structural isomers of their more common alpha-amino acid counterparts, with the amino group attached to the β-carbon instead of the α-carbon.[1] This seemingly subtle structural alteration imparts unique conformational properties and, crucially, resistance to proteolytic degradation, a major hurdle in the therapeutic application of peptides. (R)-beta-Leucine, the (R)-enantiomer of 3-amino-4-methylpentanoic acid, is a chiral β-amino acid that is increasingly recognized for its potential role in the design of peptidomimetics and other bioactive molecules. Its isobutyl side chain, identical to that of L-leucine, allows it to participate in specific molecular interactions, while its β-amino acid backbone offers a scaffold for creating novel secondary structures and enhancing metabolic stability.

The Natural Landscape of (R)-beta-Leucine

While the natural abundance of β-amino acids is less extensive than that of α-amino acids, they are not biological rarities.[1] The known natural occurrences of (R)-beta-Leucine are primarily linked to two distinct domains: as a product of L-leucine metabolism in mammals and as a constituent of complex natural products from marine organisms.

Metabolic Origin in Humans and Other Mammals

A significant natural source of β-leucine in humans and other mammals is the catabolism of the essential α-amino acid, L-leucine.[2][3] A minor pathway in leucine degradation involves the conversion of L-leucine to (3R)-beta-leucine, a reaction catalyzed by the vitamin B12-dependent enzyme, leucine 2,3-aminomutase (EC 5.4.3.7).[1][2] This enzyme facilitates an intramolecular transfer of the amino group from the α-carbon to the β-carbon. While this metabolic route accounts for a small fraction of overall leucine degradation, it represents a confirmed endogenous source of (R)-beta-leucine in mammals.[3]

Marine Invertebrates: A Reservoir of β-Amino Acid-Containing Peptides

The marine environment, particularly sponges and their associated microorganisms, is a prolific source of structurally diverse and biologically active natural products.[4][5][6][7] Many of these compounds are peptides that incorporate non-proteinogenic amino acids, including β-amino acids. While the specific stereochemistry is not always elucidated in initial isolation studies, the presence of β-leucine has been suggested in complex peptides isolated from marine sponges. For instance, theonellapeptolides, a class of cyclic depsipeptides from the sponge Theonella swinhoei, are known to contain a variety of unusual amino acids, including β-amino acids. Further detailed stereochemical analysis of such natural products is a promising avenue for discovering novel (R)-beta-leucine-containing molecules.

Table 1: Documented and Potential Natural Sources of (R)-beta-Leucine

| Source Organism/System | Compound/Context | Method of Identification | Key References |

| Humans, Rats, Monkeys | Endogenous metabolite | Enzymatic assays, Chromatographic analysis | [2] |

| Clostridium sporogenes | Fermentation product of L-leucine | Enzymatic assays | [2] |

| Plant tissue cultures (Andrographis paniculata) | Presence of leucine 2,3-aminomutase activity | Stereochemical analysis of enzymatic product | [1] |

| Marine Sponges (e.g., Theonella swinhoei) | Component of complex peptides (e.g., theonellapeptolides) | Mass spectrometry, NMR (stereochemistry often unassigned) |

Biosynthesis of (R)-beta-Leucine: A Tale of Two Pathways

The biosynthesis of (R)-beta-Leucine is understood primarily through its formation from L-leucine. It is crucial to distinguish this pathway from the well-characterized de novo biosynthesis of α-leucine found in plants, fungi, and bacteria.[8][9][10][11]

The Leucine 2,3-Aminomutase Pathway

The only well-characterized biosynthetic route to (R)-beta-leucine is the isomerization of L-leucine catalyzed by leucine 2,3-aminomutase.

-

Enzyme: Leucine 2,3-aminomutase (EC 5.4.3.7)

-

Cofactor: Cobamide (Vitamin B12)[1]

-

Reaction: (2S)-alpha-leucine ⇌ (3R)-beta-leucine[1]

-

Mechanism: The reaction is believed to proceed through a radical mechanism, a hallmark of many B12-dependent isomerases. The enzyme utilizes the reactivity of the cobalt-carbon bond in the cofactor to generate a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the substrate, initiating the rearrangement.

Comparative Pathway: De Novo Biosynthesis of α-Leucine

For context, the de novo biosynthesis of α-leucine is a multi-step pathway starting from pyruvate, which is fundamentally different from the isomerization reaction that forms β-leucine. This pathway involves a series of enzymes including acetolactate synthase, α-isopropylmalate synthase, and leucine aminotransferase.[3]

Methodologies for Isolation and Characterization

The successful study of (R)-beta-leucine from natural sources hinges on robust and sensitive analytical techniques. The following protocols provide a framework for the isolation, purification, and characterization of this and other β-amino acids.

Extraction and Isolation from Natural Sources

The choice of extraction and isolation protocol is highly dependent on the source material and the nature of the target molecule (free amino acid vs. peptide-bound).

Experimental Protocol: General Extraction from Marine Sponges

-

Sample Preparation: Lyophilize the fresh or frozen sponge material to remove water. Grind the dried material into a fine powder.

-

Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane, and finally a polar solvent like methanol or a methanol/water mixture to extract more polar compounds, including peptides and amino acids.

-

Fractionation: The crude extracts are then subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purification of peptides and amino acids.[12] For β-amino acid-containing peptides, some modifications to standard protocols may be necessary due to altered hydrophobicity.[13]

Experimental Protocol: RP-HPLC Purification of Peptides

-

Column Selection: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Gradient Optimization: The gradient slope should be optimized to achieve good separation of the target peptide from impurities. A shallower gradient can improve the resolution of closely eluting peaks.

-

Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.

Chiral Separation of (R)- and (S)-beta-Leucine

Distinguishing between the enantiomers of β-leucine is critical. Chiral chromatography is the most effective method for this.[14][15]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Utilize a chiral stationary phase (CSP). Options include cyclodextrin-based, macrocyclic antibiotic-based (e.g., teicoplanin), or ligand-exchange columns.[14][16][17][18]

-

Mobile Phase: The mobile phase composition is highly dependent on the CSP. For ligand-exchange chromatography, a mobile phase containing a metal salt (e.g., copper(II) sulfate) is used.[16] For other CSPs, mixtures of organic solvents (e.g., hexane, ethanol) may be employed.

-

Derivatization (Optional): Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be used to form diastereomers that are separable on a standard achiral RP-HPLC column.[19]

Structural Characterization

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential for the unambiguous structural elucidation of (R)-beta-leucine and its containing peptides.

4.4.1. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass and elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Used for sequencing peptides. The fragmentation patterns of β-amino acid-containing peptides can differ from those of α-peptides, providing valuable structural information.[20][21][22][23] For instance, cleavage of the N-Cβ bond is typically not observed for β-amino acid residues in electron-capture dissociation (ECD) or electron-transfer dissociation (ETD) experiments.[20]

4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D and 2D NMR: Techniques such as 1H, 13C, COSY, TOCSY, HSQC, and HMBC are used to determine the constitution and connectivity of the molecule.[24][25][26]

-

Stereochemistry Determination: The relative and absolute stereochemistry can often be determined using Nuclear Overhauser Effect (NOE) data to establish through-space proximities of protons. For chiral molecules, derivatization with a chiral agent can create diastereomers with distinct NMR signals. 19F NMR of derivatives with fluorine-containing chiral reagents can also be a powerful tool for enantiodiscrimination.[27]

Conclusion and Future Perspectives

The natural occurrence of (R)-beta-Leucine, while not as widespread as its α-amino acid cousin, is significant in the context of both mammalian metabolism and the vast chemical diversity of the marine world. The biosynthetic pathway involving leucine 2,3-aminomutase provides a clear route to its formation in biological systems. For researchers in drug development, the presence of (R)-beta-leucine in nature underscores its biological relevance and provides inspiration for the design of novel peptidomimetics with improved pharmacokinetic properties.

Future research should focus on a more systematic screening of natural product libraries, particularly from marine sources, with a specific emphasis on stereochemical determination to identify more examples of (R)-beta-leucine-containing compounds. Further elucidation of the structure and mechanism of leucine 2,3-aminomutase and the exploration for other potential biosynthetic pathways in microorganisms will provide deeper insights into the biological roles of this intriguing molecule. The methodologies outlined in this guide provide a robust framework for such future investigations, paving the way for the discovery and development of the next generation of peptide-based therapeutics.

References

- Leucine 2,3-aminomutase. In: Wikipedia. [Link]

- Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC, NIH. [Link]

- Leucine 2,3-aminomutase, an enzyme of leucine c

- Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. PMC, NIH. [Link]

- PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]

- Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. ASM Journals. [Link]

- An efficient method for the expression and purific

- Leucine 2,3-aminomutase, an enzyme of leucine c

- Leucine. In: Wikipedia. [Link]

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. [Link]

- Branched-chain amino acid biosynthesis in fungi. Portland Press. [Link]

- Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. PMC, NIH. [Link]

- Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization.

- Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. [Link]

- Structure and fragmentation of b2 ions in peptide mass spectra.

- Mass Spectrometry - Fragmentation P

- Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. PubMed. [Link]

- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC, NIH. [Link]

- peptide nmr. [Link]

- Chiral HPLC Separ

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

- Assay of leucine 2,3-aminomutase. PubMed. [Link]

- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]

- The Discovery of Marine Natural Products with Therapeutic Potential. PMC, NIH. [Link]

- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

- Recent Advances in Marine-Based Nutraceuticals and Their Health Benefits. PMC, NIH. [Link]

- Marine-Based Nutraceuticals: An Innovative Trend in the Food and Supplement Industries. [Link]

- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC, NIH. [Link]

- Editorial: The discovery, identification and application of marine microorganisms derived n

- Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry. [Link]

Sources

- 1. Leucine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 2. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 4. The Discovery of Marine Natural Products with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Marine-Based Nutraceuticals and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Editorial: The discovery, identification and application of marine microorganisms derived natural products [frontiersin.org]

- 8. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 19. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repository.arizona.edu [repository.arizona.edu]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chem.uzh.ch [chem.uzh.ch]

- 26. youtube.com [youtube.com]

- 27. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Significance of β-Amino Acids

Executive Summary:

Beyond the canonical 20 α-amino acids lies a structurally diverse and functionally critical class of molecules: the β-amino acids. Characterized by the placement of the amino group on the β-carbon, this simple isomeric shift imparts profound changes in chemical and biological properties. This guide provides an in-depth exploration of the multifaceted significance of β-amino acids, from their roles in endogenous metabolism to their revolutionary impact on therapeutic design. We will dissect their unique structural attributes that confer proteolytic resistance, examine the physiological functions of key natural β-amino acids, and detail their application as building blocks for novel pharmaceuticals. This document is designed to be a comprehensive resource, blending foundational science with practical, field-proven insights for professionals in biochemical research and drug development.

Section 1: The Fundamental Distinction: Structure and Natural Occurrence

The primary structural difference between α- and β-amino acids is the location of the amino group relative to the carboxyl group. In α-amino acids, both groups are attached to the same carbon (the α-carbon). In β-amino acids, they are separated by an additional carbon atom.[1] This seemingly minor alteration introduces an additional C-C bond into the backbone, fundamentally changing the molecule's conformational flexibility and its ability to be recognized by enzymes evolved to process α-amino acids.

dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0];

// Alpha-Amino Acid alpha_label [label="α-Amino Acid", pos="1.5,1.5!", fontsize=14, fontcolor="#202124"]; alpha_structure [label=< NH₂ | HOOC—Cα—H | R

>, pos="1.5,0!", fontsize=12];// Beta-Amino Acid beta_label [label="β-Amino Acid", pos="4.5,1.5!", fontsize=14, fontcolor="#202124"]; beta_structure [label=< NH₂ | HOOC—Cα—Cβ—H || HR

>, pos="4.5,0!", fontsize=12]; } enddot Caption: Core structures of α- and β-amino acids.While not utilized in ribosomal protein synthesis, β-amino acids are far from unnatural.[1] They are found in a variety of natural products, including peptides, alkaloids, and macrolactam polyketides, often conferring potent biological activities.[1][2][3] Bacteria, fungi, and plants frequently incorporate them into secondary metabolites.[1]

1.1 Key Naturally Occurring β-Amino Acids

| β-Amino Acid | Natural Source / Precursor | Key Biological Role |

| β-Alanine | Diet (animal-based foods), catabolism of uracil | Rate-limiting precursor for carnosine synthesis, intracellular pH buffering in muscle.[4][5][6] |

| β-Aminoisobutyric Acid (BAIBA) | Catabolism of thymine and valine.[7] | Exercise-induced myokine, promotes "browning" of white fat, improves insulin sensitivity.[7][8][9] |

| (R)-β-Proline | Found in certain natural compounds | Acts as a selective inhibitor of GABA uptake in astrocytes.[1] |

1.2 Biosynthesis Overview

The biosynthesis of β-amino acids is distinct from the well-trodden pathways of their α-analogs. Key enzymatic routes include:

-

Amino Group Migration: Enzymes like aminomutases can catalyze the migration of an amino group from the α- to the β-position of an α-amino acid precursor.

-

Catabolic Pathways: As seen with β-alanine and BAIBA, they are often products of nucleotide (uracil, thymine) or α-amino acid (valine) degradation.[7][10]

-

Polyketide Synthesis: In many microbial pathways, β-amino acids serve as starter units for the biosynthesis of complex macrolactam antibiotics.[11]

Section 2: The Structural Advantage in Peptide and Drug Design

The most significant implication of the β-amino acid structure for drug development is its effect when incorporated into peptides. Oligomers composed exclusively of β-amino acids are termed "β-peptides," while those containing a mix are "α/β-peptides."[12]

2.1 Conformational Stability and Foldamers

The added backbone flexibility allows β-peptides to fold into stable, well-defined secondary structures, including helices (such as the 3₁₄-helix), sheets, and turns, even in short sequences.[3][13] This predictable folding behavior makes them a prime example of "foldamers"—unnatural oligomers that mimic the structural properties of natural biopolymers. This conformational stability is crucial for designing molecules that can present side chains in a precise three-dimensional arrangement to interact with biological targets like protein surfaces.[14]

2.2 Proteolytic Resistance: A Paradigm Shift for Peptide Therapeutics

Perhaps the most valuable attribute of β-amino acids in medicinal chemistry is the profound proteolytic stability they confer upon a peptide backbone.[3][15]

-

The Rationale: Proteases are highly evolved enzymes with active sites specifically shaped to recognize and cleave the amide bonds of α-peptides. The altered backbone geometry of a β-amino acid residue disrupts this recognition. Peptides composed entirely of β-amino acids are exceptionally resistant to degradation by common proteases.[3][13][16]

-

The Impact: A major hurdle for α-peptide drugs is their rapid in-vivo degradation, leading to poor bioavailability and short half-lives.[12] Incorporating β-amino acids can dramatically extend a peptide's duration of effect. Studies have shown that α/β-peptide analogs can exhibit identical biological activity to their α-peptide counterparts but with significantly enhanced stability and prolonged in-vivo efficacy.[12] Simple modifications, such as adding a β-amino acid to the terminus of a peptide, can significantly reduce nonspecific degradation by exopeptidases.[17]

Table: Comparison of α-Peptide and β-Peptide Properties

| Property | α-Peptides | β-Peptides & α/β-Peptides | Significance in Drug Development |

| Backbone Structure | -(NH-CαHR-CO)- | -(NH-CβHR-CαH₂-CO)- | Alters 3D geometry and enzyme recognition sites. |

| Secondary Structures | α-helix, β-sheet | 3₁₄-helix, 12-helix, sheets, turns.[13] | Enables mimicry of natural peptide structures with unnatural backbones. |

| Proteolytic Stability | Generally low; rapidly degraded by proteases.[12] | High; resistant to a wide range of proteases.[3][16] | Dramatically improves pharmacokinetic properties, allowing for less frequent dosing and sustained therapeutic effect.[12] |

| Immunogenicity | Can be immunogenic. | Generally considered to have lower immunogenic potential. | Reduces the risk of adverse immune reactions to the therapeutic agent. |

Section 3: Physiological and Pharmacological Roles

Beyond their structural utility, specific β-amino acids and their derivatives are integral to physiology and pharmacology.

3.1 β-Alanine and Muscle Homeostasis

β-Alanine's primary role is as the rate-limiting precursor to the dipeptide carnosine (β-alanyl-L-histidine).[5][6] Carnosine is highly concentrated in skeletal muscle and acts as a potent intracellular pH buffer.[4][5] During high-intensity exercise, the accumulation of protons contributes to acidosis and fatigue. By synthesizing carnosine, β-alanine enhances the muscle's buffering capacity, delaying fatigue and improving performance in anaerobic activities.[4][6] Emerging evidence also suggests β-alanine may directly influence cellular energetics by increasing oxygen consumption and upregulating proteins involved in oxidative metabolism.[4][18]

3.2 BAIBA: The "Exercise Myokine"

β-Aminoisobutyric acid (BAIBA) is a catabolite of thymine and valine that has gained significant attention as a myokine—a substance secreted by muscle during exercise that exerts effects on other tissues.[7][8][19]

-

Mechanism of Action: Exercise stimulates PGC-1α expression in muscle, which in turn increases BAIBA production and secretion.[8][19] Circulating BAIBA travels to white adipose tissue and, via PPARα receptors, activates a thermogenic program, inducing a "browning" effect that increases energy expenditure.[7][9]

-

Metabolic Benefits: This action positions BAIBA as a key mediator of the metabolic benefits of exercise.[8] Studies have linked higher BAIBA levels to improved glucose metabolism, reduced fat mass, and a better overall metabolic profile, making it a potential therapeutic target for metabolic syndrome.[9][19][20]

3.3 Cornerstone of Potent Pharmaceuticals

β-Amino acid motifs are central to the function of some of the most important drugs in clinical use.

-

β-Lactam Antibiotics: The β-lactam ring, a cyclic amide derivative of a β-amino acid, is the core structural feature of the entire class of penicillin, cephalosporin, and carbapenem antibiotics. It functions by mimicking the D-Ala-D-Ala substrate of bacterial transpeptidase, an enzyme essential for cell wall synthesis. The strained ring acylates the enzyme's active site, leading to irreversible inhibition and bacterial cell death.

-

Taxol (Paclitaxel): This highly effective anticancer agent features a complex diterpene core, but its biological activity is critically dependent on the N-benzoyl-(2R,3S)-3-phenylisoserine side chain—a derivative of a β-amino acid.[21] This side chain is essential for binding to β-tubulin, stabilizing microtubules, and arresting the cell cycle, leading to apoptotic cell death in rapidly dividing cancer cells.

Section 4: Key Methodologies in β-Amino Acid Research

As a Senior Application Scientist, it is imperative to ground theoretical knowledge in robust, reproducible methodologies. Here, we detail protocols for the synthesis and analysis of β-amino acids, explaining the causality behind key steps.

4.1 Protocol: Asymmetric Synthesis of an Enantiopure β-Amino Acid

The synthesis of optically pure β-amino acids is a significant challenge due to the creation of one or two stereocenters.[1][22] The following protocol outlines a general approach based on the highly reliable Michael addition of a chiral lithium amide to an α,β-unsaturated ester.[21]

-

Objective: To synthesize an enantiomerically enriched β-amino acid derivative.

-

Principle: A chiral amine is used to form a lithium amide, which then adds in a 1,4-conjugate fashion to an unsaturated ester. The chirality of the amine directs the stereochemical outcome of the addition, creating a new stereocenter at the β-position with high diastereoselectivity. Subsequent deprotection yields the target β-amino acid.

Step-by-Step Methodology:

-

Preparation of the Chiral Lithium Amide (The "Why"):

-

Action: Dissolve (R)-(+)-N-benzyl-α-methylbenzylamine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon) and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise.

-

Causality: This step deprotonates the chiral amine to form the lithium amide nucleophile. The use of a chiral amine is the cornerstone of the asymmetric induction. The benzyl and methylbenzyl groups provide steric bulk that will direct the approach to the electrophile. The low temperature is critical to prevent side reactions and maintain the stability of the organolithium reagent.

-

-

Michael Addition (The "Why"):

-

Action: To the solution from Step 1, add a solution of tert-butyl crotonate (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 2-4 hours.

-

Causality: This is the key bond-forming and stereochemistry-defining step. The lithium amide attacks the β-carbon of the unsaturated ester. The facial selectivity is controlled by the chiral auxiliary on the nitrogen, leading to a preferred diastereomer of the resulting lithium enolate. Tert-butyl ester is used as it is sterically hindering and stable to the reaction conditions but can be removed later under acidic conditions.

-

-

Enolate Quenching (The "Why"):

-

Action: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Causality: The enolate intermediate formed in Step 2 is protonated by the mild acid NH₄Cl. A rapid and controlled quench is necessary to prevent undesired side reactions or racemization.

-

-

Workup and Purification (The "Why"):

-

Action: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

-

Causality: This standard liquid-liquid extraction separates the organic product from inorganic salts. Chromatography is essential to isolate the desired diastereomer from any minor isomers and unreacted starting materials, ensuring high purity of the protected β-amino acid.

-

-

Deprotection (The "Why"):

-

Action: Dissolve the purified product in methanol. Add Palladium on carbon (10 mol%) and a catalytic amount of HCl. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

-

Causality: This is the final step to reveal the free amino group. Catalytic hydrogenolysis cleaves the two N-benzyl groups. The palladium catalyst facilitates the reduction by hydrogen gas. The tert-butyl ester can then be removed by treatment with trifluoroacetic acid if the free carboxylic acid is desired.

-

4.2 Protocol: LC-MS/MS Analysis of β-Amino Acids in Plasma

Accurate quantification of β-amino acids in biological fluids is essential for metabolic studies.[23] LC-MS/MS provides the necessary sensitivity and specificity.[24][25]

-

Objective: To quantify β-alanine and BAIBA in human plasma.

-

Principle: A "dilute-and-shoot" method using hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Stable isotope-labeled internal standards are used for accurate quantification. HILIC is chosen for its superior retention of polar analytes like amino acids, which perform poorly on traditional reversed-phase columns.[24]

Step-by-Step Methodology:

-

Sample Preparation (The "Why"):

-

Action: To 50 µL of plasma, add 10 µL of an internal standard solution (containing known concentrations of β-Alanine-d₄ and BAIBA-d₅). Add 200 µL of acetonitrile containing 0.1% formic acid. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Causality: Acetonitrile is a protein precipitation agent. By adding a high volume, proteins are denatured and crash out of solution, cleaning the sample. The internal standards are critical for accurate quantification as they co-elute with their respective analytes and correct for variations in sample preparation, matrix effects, and instrument response. Centrifugation pellets the precipitated protein, leaving the analytes in the supernatant.

-

-

LC Separation (The "Why"):

-

Action: Inject 5 µL of the supernatant onto a HILIC column (e.g., Intrada Amino Acid column). Use a gradient elution from high organic (e.g., 85% acetonitrile with ammonium formate) to higher aqueous mobile phase.

-

Causality: HILIC chromatography is essential for retaining and separating these small, polar molecules without derivatization.[25] The gradient elution allows for the separation of analytes from other matrix components and, crucially, can resolve isobaric compounds (molecules with the same mass), which is a common challenge in amino acid analysis.[25][26]

-

-

MS/MS Detection (The "Why"):

-

Action: Analyze the column eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each analyte and its internal standard (e.g., for β-Alanine: Q1 m/z 90.1 -> Q3 m/z 44.1).

-

Causality: Tandem mass spectrometry provides exceptional specificity and sensitivity. The first quadrupole (Q1) selects the parent ion (e.g., protonated β-alanine). The second quadrupole (Q2) is a collision cell where the ion is fragmented. The third quadrupole (Q3) selects a specific fragment ion. This parent -> fragment transition is unique to the analyte, eliminating interference from co-eluting compounds and ensuring highly reliable quantification.

-

-

Quantification (The "Why"):

-

Action: Construct a calibration curve using standards of known concentrations. Calculate the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against the calibration curve.

-

Causality: The use of an internal standard ratio corrects for any sample loss or ionization suppression/enhancement (matrix effects), providing the most accurate and precise quantification possible.[24]

-

Section 5: Future Outlook and Conclusion

The field of β-amino acid research continues to expand, driven by their proven utility and immense potential. From their fundamental roles in metabolism to their application in creating next-generation therapeutics, they represent a vital area of study. The ability to create protease-resistant, structurally defined β-peptides and α/β-peptides offers a powerful solution to the long-standing challenges of peptide drug development.[14][15][27] These "foldamers" are being explored for a wide range of applications, including antimicrobial agents, inhibitors of protein-protein interactions, and GPCR modulators.[14][28]

Furthermore, the discovery of BAIBA as a key metabolic regulator highlights that there may be other endogenous β-amino acids with undiscovered signaling roles. As analytical techniques become more sensitive, future metabolomic studies will likely uncover new functions for these versatile molecules.

References

- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]

- Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1056-1073. [Link]

- Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské zdravotnické listy, 80, 51-60. [Link]

- Frackenpohl, J., et al. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(4), 296-314. [Link]

- Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Accounts of Chemical Research, 41(10), 1399-1408. [Link]

- Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Technical Note. [Link]

- Davies, S. G. (1998). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Chemical and Pharmaceutical Bulletin, 46(3), 373-388. [Link]

- Smith-Ryan, A. E., et al. (2019). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Nutrients, 11(5), 977. [Link]

- Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids.

- Gervay-Hague, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

- Tanianskii, D. A., et al. (2017). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomolecules, 7(4), 52. [Link]

- Da Lio, B., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(6), 2245-2262. [Link]

- Saunders, B., et al. (2019). The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle. Medicine & Science in Sports & Exercise, 51(10), 2123-2131. [Link]

- Lee, M. R., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 17(6), 980-986. [Link]

- D'Souza, R. F., et al. (2023).

- Wikipedia. (n.d.). 3-Aminoisobutyric acid. Wikipedia. [Link]

- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press. [Link]

- Racharla, S., et al. (2019). Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. International Journal of Research in Pharmaceutical Sciences, 10(1), 64-72. [Link]

- Zhang, Y., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Iglesias, V., & Sanchez-Garcia, D. (2024). Structural information in therapeutic peptides: Emerging applications in biomedicine. Medicinal Research Reviews. [Link]

- Southeast Nutrition Clinic. (2023). Beta Alanine & Sports Performance. [Link]

- Guy, K. E., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.

- Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 160-167. [Link]

- UK Research and Innovation. (n.d.). Is the exercise-regulated myokine-like small molecule beta-aminoisobutyric acid a paracrine signal and exercise mimetic?

- Davies, S. G., & Ichihara, O. (1998). Asymmetric Synthesis of β-Amino Acids. Tetrahedron: Asymmetry, 9(4), 539-542. [Link]

- van der Wijst, T. C. R., et al. (2009). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Journal of Computational Chemistry, 30(16), 2711-2721. [Link]

- Wang, Y., et al. (2015). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma.

- List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3985-3990. [Link]

- Kitase, Y., et al. (2023). Circulating level of β-aminoisobutyric acid (BAIBA), a novel myokine-like molecule, is inversely associated with fat mass in patients with heart failure. Heart and Vessels, 39(1), 35-47. [Link]

- Smith-Ryan, A. E., et al. (2019). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle.

- Calderón-Santiago, M., et al. (2012). Determination of amino acids in human biological fluids by high-performance liquid chromatography. Journal of Separation Science, 35(10-11), 1259-1268. [Link]

- Fernandes, C., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(11), 2649. [Link]

- Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Drug Metabolism & Toxicology, 9(1). [Link]

- Wisdomlib. (2025). Beta-alanine metabolism: Significance and symbolism. Wisdomlib. [Link]

Sources

- 1. mmsl.cz [mmsl.cz]